molecular formula C23H22ClN3O5S B7715505 N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide

N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide

Cat. No.: B7715505
M. Wt: 488.0 g/mol
InChI Key: FUGNTCGQLVRROT-UHFFFAOYSA-N
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Description

N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a sulfamoyl group, and a chlorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Acetylation: Introduction of the acetylamino group to the phenyl ring.

    Sulfamoylation: Addition of the sulfamoyl group to the acetylated phenyl ring.

    Coupling Reaction: Combining the intermediate with 2-ethoxyphenyl and 4-chlorobenzamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide
  • N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-[(4-acetamidophenyl)sulfamoyl]-2-ethoxyphenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c1-3-32-22-13-12-20(14-21(22)26-23(29)16-4-6-17(24)7-5-16)33(30,31)27-19-10-8-18(9-11-19)25-15(2)28/h4-14,27H,3H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNTCGQLVRROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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